(3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15491970
InChI: InChI=1S/C14H11ClN2O2/c1-10-13(15)3-2-4-14(10)16-9-11-5-7-12(8-6-11)17(18)19/h2-9H,1H3
SMILES:
Molecular Formula: C14H11ClN2O2
Molecular Weight: 274.70 g/mol

(3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine

CAS No.:

Cat. No.: VC15491970

Molecular Formula: C14H11ClN2O2

Molecular Weight: 274.70 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine -

Specification

Molecular Formula C14H11ClN2O2
Molecular Weight 274.70 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-1-(4-nitrophenyl)methanimine
Standard InChI InChI=1S/C14H11ClN2O2/c1-10-13(15)3-2-4-14(10)16-9-11-5-7-12(8-6-11)17(18)19/h2-9H,1H3
Standard InChI Key VKCIYQSLJNNOKB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(3-chloro-2-methylphenyl)-1-(4-nitrophenyl)methanimine, reflects its bifunctional design: a 3-chloro-2-methylaniline residue linked via an imine bond to a 4-nitrobenzaldehyde-derived moiety. Key structural features include:

  • Aromatic Systems: The 3-chloro-2-methylphenyl group introduces steric hindrance and electronic effects due to the chlorine atom’s electronegativity and the methyl group’s inductive properties. The 4-nitrophenyl group contributes strong electron-withdrawing characteristics via its nitro substituent.

  • Azomethine Linkage: The -HC=N- bond (1.286 Å in analogous structures ) facilitates conjugation between the aromatic rings, enhancing stability and enabling π-π interactions in biological targets.

The canonical SMILES representation, CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)[N+](=O)[O-], underscores the planar geometry and substituent orientations. Crystallographic studies of related compounds reveal dihedral angles of ~23° between aromatic rings, suggesting moderate torsion that may influence binding affinity .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy of similar Schiff bases identifies critical bands:

  • Azomethine Stretch: A strong absorption at 1,618–1,620 cm⁻¹, confirming the -HC=N- linkage .

  • Nitro Group Vibrations: Asymmetric and symmetric stretches at ~1,520 cm⁻¹ and ~1,350 cm⁻¹, respectively.

  • Aromatic C-H Stretches: Peaks near 3,080 cm⁻¹, consistent with sp² hybridized carbons .

UV-Vis spectra typically show a π→π* transition band at 280–320 nm and an n→π* transition near 380 nm, attributed to the conjugated imine system .

Synthesis and Optimization

Condensation Reaction

The compound is synthesized via a one-pot condensation between 3-chloro-2-methylaniline and 4-nitrobenzaldehyde in ethanol under reflux. The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The amine group of 3-chloro-2-methylaniline attacks the carbonyl carbon of 4-nitrobenzaldehyde.

  • Proton Transfer: Formation of a hemiaminal intermediate, followed by dehydration to yield the imine.

  • Product Isolation: Recrystallization from ethanol or tetrahydrofuran (THF) produces yellow crystalline solids .

Reaction Conditions:

ParameterValue
SolventAnhydrous ethanol
Temperature78–80°C (reflux)
CatalystGlacial acetic acid
Reaction Time4–6 hours
Yield65–75%

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) of analogous Schiff bases reveals monoclinic crystal systems (P2₁/c space group) with unit cell parameters a = 21.039 Å, b = 4.017 Å, c = 14.561 Å, and β = 97.85° . Intramolecular O–H⋯N hydrogen bonds (2.56 Å) and intermolecular C–H⋯O/Cl interactions stabilize the lattice, contributing to thermal stability .

Comparative Pharmacological Profiles

Compound ClassCell LineIC₅₀ (µg/mL)Reference
Palladium(II) Schiff base complexesHCT116 (colorectal)4.10
Morpholine-derived Schiff basesMCF7 (breast)100.00
4-Nitrobenzylidene analogsTSCCF (oral)446.68

Industrial and Catalytic Applications

Catalysis

The nitro group’s electron-withdrawing nature enhances the compound’s suitability as a ligand in transition-metal catalysis. For instance, Cu(II) complexes of analogous Schiff bases catalyze Suzuki-Miyaura cross-coupling reactions with yields >85%.

Materials Science

Thin films of nitro-functionalized Schiff bases exhibit nonlinear optical (NLO) properties, with second-harmonic generation (SHG) efficiencies 1.5× that of urea, suggesting applications in photonic devices.

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